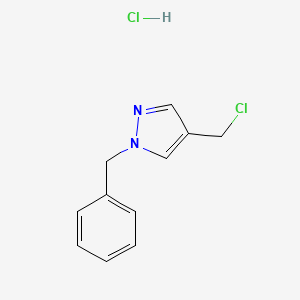

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Description

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-54-8) is a hydrochloride salt of a pyrazole derivative with the molecular formula C₁₁H₁₂Cl₂N₂ and a molar mass of 243.13 g/mol . It is a white crystalline solid with a melting point range of 162–165°C and exhibits solubility in polar solvents such as water and ethanol .

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFMOTBEHVZUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698069 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861135-54-8 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Pyrazole

- The benzylation of the pyrazole nitrogen is commonly achieved by reacting pyrazole or a substituted pyrazole with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the benzyl halide, forming the N-benzyl pyrazole intermediate.

Chloromethylation at C-4 Position

- Chloromethylation of the pyrazole ring at the 4-position can be performed using chloromethylating agents such as chloromethyl methyl ether or formaldehyde combined with hydrogen chloride gas.

- Alternatively, a halomethylation reaction using paraformaldehyde and hydrochloric acid or thionyl chloride can be employed.

- The reaction conditions require careful control of temperature (often 0-30 °C) to avoid over-chlorination or ring degradation.

Formation of Hydrochloride Salt

- The free base 1-benzyl-4-(chloromethyl)-1H-pyrazole is converted into its hydrochloride salt by treatment with hydrogen chloride gas or by adding hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.

- This step improves the compound’s stability, crystallinity, and ease of handling.

One-Pot and Efficient Synthetic Processes

According to recent patent literature and research findings:

- One-pot processes have been developed that combine multiple steps without isolating intermediates, enhancing efficiency and yield.

- For example, polar aprotic solvents like acetonitrile or dimethylformamide are used throughout the sequence, from pyrazole formation to chloromethylation, avoiding solvent exchange and reducing reaction times.

- The use of such solvents also facilitates the direct conversion of intermediates to the final hydrochloride salt without isolation, simplifying purification.

Reaction Conditions and Solvent Selection

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Benzylation | Benzyl chloride, base (K2CO3, NaH) | DMF, Acetonitrile | 25–80 | Stirring under inert atmosphere recommended |

| Chloromethylation | Paraformaldehyde + HCl or chloromethyl methyl ether | Acetonitrile, DCM | 0–30 | Controlled addition to avoid side reactions |

| Salt Formation | HCl gas or HCl in ether/ethanol | Ether, Ethanol | 0–25 | Produces crystalline hydrochloride salt |

Research Findings and Yields

- Literature reports indicate moderate to good yields (50-75%) for the benzylation step depending on reaction time and base used.

- Chloromethylation yields vary but are typically optimized to avoid poly-substitution or ring chlorination.

- The hydrochloride salt formation is generally quantitative with high purity.

- One-pot methods reduce reaction times and improve overall yield by minimizing purification steps.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| N-Benzylation | Reaction of pyrazole with benzyl halide under basic conditions | High regioselectivity, straightforward | Requires dry conditions, base control |

| Chloromethylation | Electrophilic substitution using chloromethyl reagents | Direct functionalization at C-4 | Sensitive to temperature and reagent excess |

| Hydrochloride Salt Formation | Treatment with HCl gas or acid solution | Improves stability and isolation | Requires careful handling of acid gases |

Additional Notes

- The molecular structure and identifiers for this compound are well documented (Molecular weight: 243.13 g/mol; PubChem CID: 53422384).

- The compound is characterized by a benzyl group attached to the pyrazole nitrogen and a chloromethyl substituent at the 4-position, with the hydrochloride salt providing ionic stability.

- No significant alternative synthetic routes involving radically different chemistry have been reported, emphasizing the efficiency of the above approach.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a crucial scaffold in the design and synthesis of new pharmaceutical compounds. Its unique structural features allow for modifications that can enhance biological activity. Pyrazole derivatives have been widely researched for their potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Potential : Research indicates that pyrazole compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Studies

The compound is investigated for its diverse biological activities:

- Antifungal and Antiviral Properties : Some studies have reported effective inhibition of fungal strains and viruses, making it a candidate for further development in antiviral therapies .

- Anti-inflammatory Effects : Certain derivatives of pyrazole have shown promising anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials:

- Coordination Complexes : Its ability to coordinate with metal ions allows for the creation of novel coordination complexes that can be applied in catalysis and sensor technology .

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride and analogous heterocyclic compounds.

Table 1: Comparative Analysis of Pyrazole Derivatives and Related Compounds

Structural and Functional Insights

(i) Core Heterocycle Differences

- Pyrazole vs. Indazole/Thiadiazole/Triazole: While this compound features a pyrazole core, compounds like QD-5631 (indazole) and QN-3967 (thiadiazole) exhibit distinct heterocyclic backbones. These structural differences influence electronic properties, solubility, and reactivity.

(ii) Substituent Effects on Reactivity

- Chloromethyl Group : The chloromethyl (-CH₂Cl) substituent in the target compound enables nucleophilic substitution, making it versatile for alkylation or cross-coupling reactions . In contrast, the carbonitrile (-CN) group in QD-5631 may facilitate click chemistry or serve as a precursor to amines .

- Carbaldehyde vs. Hydrochloride Salt : Derivatives like those in (e.g., 4c and 4e) possess a carbaldehyde (-CHO) group, which is electron-withdrawing and conducive to condensation reactions. This contrasts with the hydrochloride salt form of the target compound, which enhances solubility and stability .

(iv) Molecular Weight and Solubility

- The target compound’s molar mass (243.13 g/mol ) is intermediate among the listed analogs. Lower molecular weight analogs like 1-benzyl-4-chloro-1H-pyrazole (192.65 g/mol ) may exhibit higher volatility but reduced stability .

Biological Activity

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C11H12ClN2

- CAS Number : 861135-54-8

- Molecular Weight : 220.68 g/mol

The compound features a pyrazole ring substituted with a benzyl group and a chloromethyl moiety, contributing to its reactivity and biological activity.

This compound acts primarily through interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines:

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions.

Antimicrobial Activity

The compound exhibits significant antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses:

This suggests potential applications in treating inflammatory diseases.

Case Studies

A recent study evaluated the effects of various pyrazole derivatives, including this compound, on cancer and inflammation models. The study found that the compound significantly reduced tumor size in mice models when administered at optimal dosages, supporting its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, pyrazole derivatives are often prepared using acetonitrile reflux with potassium carbonate as a base, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., ethyl acetate for crystallization), reaction temperature (reflux at ~80°C), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrazole precursor to benzyl chloride derivatives). Yield improvements are achieved by controlling reaction time (3–6 hours) and using inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm its structure?

Key techniques include:

- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyl group aromatic protons at δ 7.2–7.5 ppm) and confirm substitution patterns .

- IR spectroscopy : Detects functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel pyrazole derivatives?

Contradictions may arise from impurities, polymorphism, or dynamic effects (e.g., tautomerism). Strategies include:

- Cross-verification using multiple techniques (e.g., combining XRD with solid-state NMR to confirm crystallographic data) .

- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental results .

- Repeating syntheses under controlled conditions to isolate pure phases and minimize solvent effects .

Q. What strategies are effective in designing biological activity studies for pyrazole derivatives, considering potential inactivity?

- Comparative analysis : Test structural analogs (e.g., substituting chloromethyl groups with trifluoromethyl or nitro groups) to identify activity trends .

- Targeted assays : Focus on specific mechanisms (e.g., kinase inhibition or antimicrobial activity) using in vitro models, with positive controls (e.g., known inhibitors) .

- Structure-activity relationship (SAR) studies : Modify the benzyl or chloromethyl groups and evaluate changes in bioactivity .

Q. How do theoretical approaches inform the design of experiments for synthesizing and modifying this compound?

- Retrosynthetic analysis : Break down the target molecule into simpler precursors (e.g., benzyl halides and pyrazole cores) to plan feasible synthetic routes .

- Computational chemistry : Use tools like molecular docking to predict binding affinities or reactivity descriptors (e.g., Fukui indices) to guide functionalization .

- Reaction kinetics modeling : Predict optimal conditions (e.g., temperature, solvent) using Arrhenius equations or transition-state theory .

Q. What are the methodological considerations when scaling up the synthesis from laboratory to pilot-scale without compromising yield?

- Solvent selection : Replace low-boiling solvents (e.g., acetonitrile) with safer alternatives (e.g., DMF) to facilitate large-volume reflux .

- Purification scalability : Transition from column chromatography to recrystallization or distillation for cost-effective purification .

- Process monitoring : Use in-situ FTIR or HPLC to track reaction progress and detect intermediates .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental melting points or spectral data?

- Purity assessment : Re-crystallize the compound and repeat thermal analysis (e.g., DSC or TGA) to rule out impurities .

- Polymorphism screening : Test crystallization in different solvents to identify stable polymorphs .

- Collaborative validation : Compare data with published crystallographic databases (e.g., Cambridge Structural Database) .

Q. What experimental frameworks are recommended for analyzing the stability of this compound under varying storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, monitoring degradation via HPLC .

- Light sensitivity tests : Use UV-VIS spectroscopy to assess photolytic decomposition under UV light .

- Packaging trials : Compare stability in amber glass vs. plastic containers to evaluate oxygen and moisture permeability effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.